Cytotoxicity Profile: 2HP Is Non-Toxic to Human Keratinocytes at ≤100 µM, in Contrast to Hepatotoxic Pyrazinamide and Cytotoxic Pyrazine-2-carbohydrazide Derivatives
In a 72-hour MTT assay using the human skin keratinocyte cell line HaCaT, 2-hydrazinopyrazine (2HP) at concentrations ranging from 1 to 100 µM produced no statistically significant reduction in cell viability relative to untreated controls [1]. This non-cytotoxic profile stands in contrast to the clinical hepatotoxicity burden of pyrazinamide (PZA), which carries an incidence of 1.48 major side effects per 100 person-months of exposure—the highest among first-line antitubercular agents [2]. Additionally, structurally related pyrazine-2-carbohydrazide derivatives (compounds 18, 21, and 22) demonstrate measurable cytotoxicity against multiple human cell lines with IC50 values ranging from 70.2 to 500 µM [3]. The non-toxic character of 2HP at concentrations up to 100 µM (the highest concentration tested) represents a therapeutically relevant safety window not uniformly shared by in-class compounds.
| Evidence Dimension | Cytotoxicity / Safety margin in mammalian cells |
|---|---|
| Target Compound Data | 2HP: Non-toxic to HaCaT human keratinocytes at 1–100 µM over 72 h (MTT assay); no significant reduction in viability |
| Comparator Or Baseline | Pyrazinamide (PZA): 1.48 major side effects/100 person-months (clinical hepatotoxicity); Pyrazine-2-carbohydrazide derivatives (18, 21, 22): IC50 70.2–500 µM across human cell lines |
| Quantified Difference | 2HP shows no detectable cytotoxicity at ≤100 µM, whereas pyrazine-2-carbohydrazide derivatives exhibit IC50 values as low as 70.2 µM—a ≥10-fold difference in cytotoxic threshold. PZA has an established clinical hepatotoxicity profile that 2HP does not. |
| Conditions | HaCaT human skin keratinocyte line; MTT assay; 72 h exposure; 5% CO2, 37°C [1]; PZA clinical cohort data [2]; Human cell line cytotoxicity panel [3] |
Why This Matters
For researchers designing cell-based assays or evaluating lead-like safety, 2HP offers a wider non-toxic concentration window than pyrazine-2-carbohydrazide derivatives, reducing confounding cytotoxicity in phenotypic screening.
- [1] Mech P, Makowski M, Kawiak A, Chylewska A. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Adv. 2020;10:40673–40688. doi:10.1039/D0RA06239A View Source
- [2] Yee D, Valiquette C, Pelletier M, Parisien I, Rocher I, Menzies D. Incidence of serious side effects from first-line antituberculosis drugs among patients treated for active tuberculosis. Am J Respir Crit Care Med. 2003;167(11):1472–1477. View Source
- [3] Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)-N′-Benzylidenepyrazine-2-Carbohydrazides and their Derivatives. ChemMedChem. 2025;20(18):e202500085. doi:10.1002/cmdc.202500085 View Source
